molecular formula C8H3BrCl2N2 B6359966 6-Bromo-4,7-dichloroquinazoline CAS No. 1256955-32-4

6-Bromo-4,7-dichloroquinazoline

Cat. No. B6359966
CAS RN: 1256955-32-4
M. Wt: 277.93 g/mol
InChI Key: FKUZYQQFPBBHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4,7-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 . It is a solid substance and is used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 6-Bromo-4,7-dichloroquinazoline and its derivatives is a topic of ongoing research. One study discusses the synthesis of quinazolinone derivatives, which are prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4,7-dichloroquinazoline is characterized by its molecular formula C8H3BrCl2N2 . The InChI code for this compound is 1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H .

Safety and Hazards

6-Bromo-4,7-dichloroquinazoline is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-4,7-dichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUZYQQFPBBHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,7-dichloroquinazoline

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